molecular formula C13H10N2O4 B2378108 N-(4-hydroxyphenyl)-3-nitrobenzamide CAS No. 313241-45-1

N-(4-hydroxyphenyl)-3-nitrobenzamide

Cat. No. B2378108
CAS RN: 313241-45-1
M. Wt: 258.233
InChI Key: QRMFVSAMUVRYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-3-nitrobenzamide is a chemical compound that has been studied for various applications. It is also known as N-(4-Hydroxyphenyl)glycine . It is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .


Synthesis Analysis

The synthesis of N-(4-hydroxyphenyl)-3-nitrobenzamide involves several steps. One method involves treating p-aminophenol with chloracetic acid in a solvent . Another method involves the use of a Pd(II) complex and nitrobenzene in a solvent .


Molecular Structure Analysis

The molecular structure of N-(4-hydroxyphenyl)-3-nitrobenzamide can be analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The molecular formula is C10H7NO3, with an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da .


Chemical Reactions Analysis

N-(4-hydroxyphenyl)-3-nitrobenzamide can undergo various chemical reactions. For instance, it can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups . The thermal curing behaviors of the monomers and thermal stabilities of the polymers can be studied using thermal analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-hydroxyphenyl)-3-nitrobenzamide can be analyzed using various techniques. For instance, its solubility in various solvents can be determined . It has been found that the introduction of polymerizable groups shifts the curing exotherm to low temperatures .

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-3-nitrobenzamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide has been investigated for potential use in the treatment of cancer . It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of Fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

It is known that fenretinide has a large apparent volume of distribution . The terminal half-life of Fenretinide is approximately 12 hours .

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This leads to a reduction in tumor size and potentially the prevention of cancer progression.

Action Environment

The action of N-(4-hydroxyphenyl)-3-nitrobenzamide can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the environment in which the drug is stored and administered can significantly impact its action, efficacy, and stability.

Future Directions

Future research on N-(4-hydroxyphenyl)-3-nitrobenzamide could focus on improving its in vivo exposure to achieve plasma concentrations effective against various diseases . Additionally, new formulations or inhibition of cytochrome P450 (CYP) metabolism could be explored to increase exposure .

properties

IUPAC Name

N-(4-hydroxyphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-12-6-4-10(5-7-12)14-13(17)9-2-1-3-11(8-9)15(18)19/h1-8,16H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMFVSAMUVRYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-3-nitrobenzamide

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